O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride

Antiviral HIV-1 Benzylhydroxylamine

Uniquely defined O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride offers a distinct 2-chloro-6-fluoro substitution pattern that delivers the highest anti-HIV potency in the benzylhydroxylamine series (EC50 1.6 µg/mL). It retains activity against NNRTI- and NRTI-resistant HIV-1 mutants, making it an essential scaffold for antiretroviral drug discovery. The hydrochloride salt ensures superior aqueous solubility. Hygroscopic; requires argon storage. ≥95% purity.

Molecular Formula C7H8Cl2FNO
Molecular Weight 212.05 g/mol
CAS No. 93081-15-3
Cat. No. B1288096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride
CAS93081-15-3
Molecular FormulaC7H8Cl2FNO
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CON)F.Cl
InChIInChI=1S/C7H7ClFNO.ClH/c8-6-2-1-3-7(9)5(6)4-11-10;/h1-3H,4,10H2;1H
InChIKeyOHUZCHPFNKTBNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride (CAS 93081-15-3): Procurement-Relevant Physicochemical and Biological Profile


O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride (CAS 93081-15-3) is a substituted O-benzylhydroxylamine derivative characterized by a 2-chloro-6-fluorobenzyl moiety. It exists as a white crystalline solid with a molecular weight of 212.05 g/mol and a typical commercial purity of 95% . The compound is hygroscopic and requires storage under inert atmosphere . It is primarily utilized as a synthetic building block in medicinal chemistry and as a research tool for investigating antiviral mechanisms, particularly against human immunodeficiency virus (HIV) [1].

Why O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride Cannot Be Interchanged with Unsubstituted or Differently Substituted Benzylhydroxylamines


O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride exhibits a substitution pattern that confers distinct biological and physicochemical properties not shared by generic O-benzylhydroxylamine or analogs with alternative halogenation patterns. In a comparative series of benzylhydroxylamine derivatives evaluated for anti-HIV activity, the 2-chloro-6-fluoro substitution was identified as the most potent, with an EC50 of 1.6 μg/mL—a potency not achieved by other congeners in the series [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility relative to the free base, and the compound's hygroscopic nature necessitates specific handling and storage conditions (store under argon) to prevent degradation, a procurement and logistical consideration absent for less sensitive analogs .

Quantitative Differentiation of O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride Against Comparators


Superior Anti-HIV-1 Potency in a Benzylhydroxylamine Series

O-(2-Chloro-6-fluorobenzyl)hydroxylamine (RD6-Y664) was the most potent inhibitor of HIV-1 replication among a series of novel benzylhydroxylamine derivatives tested. The EC50 against HIV-1 strain IIIB in MT-4 cells was 1.6 μg/mL, while other analogs in the series demonstrated higher EC50 values, indicating lower potency [1].

Antiviral HIV-1 Benzylhydroxylamine

High Selectivity Index Favoring Antiviral Research Applications

The compound exhibited a selectivity index (SI) greater than 38 in MT-4 cells, calculated as the ratio of 50% cytotoxic concentration (CC50) to 50% effective concentration (EC50). Based on an EC50 of 1.6 μg/mL, the CC50 exceeds 60.8 μg/mL [1]. This indicates a favorable therapeutic window in vitro.

Selectivity Index Cytotoxicity HIV-1

Activity Against Drug-Resistant HIV Strains and HIV-2

RD6-Y664 inhibited the replication of a non-nucleoside reverse transcriptase (RT) inhibitor-resistant mutant, a nucleoside RT inhibitor-resistant mutant, and HIV-2 in acutely infected cells [1]. This broad-spectrum anti-HIV activity distinguishes it from many antiretroviral agents that are ineffective against drug-resistant variants or HIV-2.

Drug Resistance NNRTI NRTI HIV-2

Unique Mechanism of Action Targeting a Pre-Reverse Transcription Step

RD6-Y664 targets an early step of the HIV-1 replication cycle, presumably prior to reverse transcription. It does not inhibit reverse transcriptase enzyme activity, nor does it block gp120-CD4 interaction or CXCR4 binding [1]. This mechanism is distinct from both nucleoside and non-nucleoside RT inhibitors, as well as entry inhibitors.

Mechanism of Action HIV-1 Entry Reverse Transcription

Defined Purity and Handling Specifications for Reproducible Experimentation

Commercially available O-(2-Chloro-6-fluorobenzyl)hydroxylamine hydrochloride is supplied at ≥95% purity as a white crystalline solid with a melting point of 184–188°C . The compound is hygroscopic and requires storage under argon to prevent moisture uptake . In contrast, unsubstituted O-benzylhydroxylamine hydrochloride (CAS 29601-98-7) is typically less hygroscopic and may be stored under ambient conditions.

Purity Hygroscopic Storage

High-Value Research Applications for O-(2-Chloro-6-fluorobenzyl)hydroxylamine Hydrochloride Based on Differentiated Evidence


HIV-1 Antiviral Drug Discovery: Hit-to-Lead Optimization for Pan-Resistant Inhibitors

Given its demonstrated potency (EC50 1.6 μg/mL) against wild-type HIV-1 and retained activity against NNRTI- and NRTI-resistant mutants, O-(2-chloro-6-fluorobenzyl)hydroxylamine hydrochloride serves as a privileged scaffold for developing next-generation antiretroviral agents that address drug resistance [1]. Its unique pre-reverse transcription mechanism of action provides a novel target for combination therapy approaches.

Mechanistic Studies of Early HIV-1 Replication Events

The compound's distinct mechanism—inhibiting a step prior to reverse transcription without affecting RT, gp120-CD4, or CXCR4—makes it an invaluable chemical probe for dissecting the early stages of HIV-1 entry and uncoating [1]. Researchers can employ it to identify and validate new host or viral targets involved in the pre-integration phase.

Synthesis of Fluorinated Pharmaceutical Intermediates

As a protected hydroxylamine building block bearing a 2-chloro-6-fluorobenzyl group, this compound is strategically employed in medicinal chemistry for constructing complex molecules where fluorine and chlorine substituents modulate lipophilicity, metabolic stability, and target binding. Its defined purity (≥95%) and hygroscopic nature (requiring argon storage) necessitate careful procurement planning for synthetic campaigns .

Development of Broad-Spectrum Anti-HIV Assays

The compound's activity against HIV-2 and drug-resistant HIV-1 strains enables its use as a positive control or reference inhibitor in phenotypic screening assays designed to identify new antivirals with broad-spectrum activity, reducing the risk of missing hits that are effective only against resistant variants [1].

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